tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate: is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a diazo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate typically involves multiple steps. One common approach is to start with the preparation of tert-butyl N-(benzyloxy)carbamate, which can be synthesized by reacting tert-butyl carbamate with benzyl alcohol under suitable conditions .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using flow reactors for continuous production, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the diazo group, converting it into an amine or other functional groups.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of cyclic hydroxamic acids and other nitrogen-containing heterocycles .
Biology: In biological research, the compound can be used to study enzyme mechanisms and as a precursor for bioactive molecules.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate involves its reactivity with various nucleophiles and electrophiles. The diazo group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Benzyloxycarbamate derivatives: Compounds with similar benzyloxy groups but different functional groups.
Diazo compounds: Other diazo-containing compounds with varying reactivity and applications.
Uniqueness: The uniqueness of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate lies in its combination of functional groups, which provides a versatile platform for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C16H21N3O4 |
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Molecular Weight |
319.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m1/s1 |
InChI Key |
QSUSHJCTLYBLNG-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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